molecular formula C13H12N2O3 B3353638 Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate CAS No. 556829-03-9

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate

Cat. No. B3353638
CAS RN: 556829-03-9
M. Wt: 244.25 g/mol
InChI Key: XGWADRKREUTTSV-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, also known as MAP, is a chemical compound that is widely used in scientific research for its unique biochemical and physiological effects. MAP is a derivative of the natural amino acid, tyrosine, and is commonly used as a building block for the synthesis of various peptides and proteins.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate is not fully understood, but it is believed to act as a competitive inhibitor of tyrosine hydroxylase, the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor of dopamine. Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate is also believed to inhibit the activity of other enzymes involved in the biosynthesis of neurotransmitters, such as norepinephrine and epinephrine.
Biochemical and Physiological Effects:
Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of tyrosine hydroxylase and other enzymes involved in the biosynthesis of neurotransmitters, the modulation of neurotransmitter release, and the regulation of gene expression. Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research on Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate, including the development of new synthesis methods and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate and its effects on neurotransmitter biosynthesis and release.

Scientific Research Applications

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate is widely used in scientific research as a building block for the synthesis of various peptides and proteins, such as neuropeptides, hormones, and enzyme inhibitors. Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate is also used in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.

properties

IUPAC Name

methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9(16)15-12(13(17)18-2)7-10-3-5-11(8-14)6-4-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWADRKREUTTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722240
Record name Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate

CAS RN

556829-03-9
Record name Methyl 2-acetamido-3-(4-cyanophenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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